

A Deep Dive into the δ -theraphotoxin-Hm1a: Structure, Function, and Therapeutic Potential

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Compound of Interest		
Compound Name:	Hm1a	
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A comprehensive technical guide for researchers, scientists, and drug development professionals.

This whitepaper provides an in-depth analysis of the spider venom peptide δ -theraphotoxin-**Hm1a** (**Hm1a**), a potent and selective agonist of the voltage-gated sodium channel NaV1.1. Discovered in the venom of the Togo Starburst tarantula, Heteroscodra maculata, **Hm1a** has emerged as a critical research tool for studying NaV1.1 function and a potential therapeutic agent for channelopathies like Dravet syndrome.[1][2][3] This document details the molecular structure, amino acid sequence, mechanism of action, and key experimental methodologies related to **Hm1a**.

Molecular Structure and Amino Acid Sequence

Hm1a is a 35-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[4] This structural motif, formed by three disulfide bonds, confers significant stability to the peptide. The disulfide bridge C15-C28 bisects a loop formed by the other two disulfide bonds, creating a highly constrained and stable three-dimensional structure.[4] The solution structure of **Hm1a** has been determined by NMR spectroscopy and is available in the Protein Data Bank under the accession code 2N6O.[5][6]

Amino Acid Sequence: The primary sequence of **Hm1a** is presented below. The C-terminus is amidated.



ECLYGDWPKCWYQYECKWKGCWKFSYNCCTWDKC

Mechanism of Action: A Selective NaV1.1 Agonist

Hm1a functions as a potent and selective agonist of the NaV1.1 channel, with a reported EC50 value of 38 nM.[1] Its primary mechanism involves the modulation of channel gating. Specifically, **Hm1a** targets and inhibits the gating movement of the domain IV voltage sensor (VSDIV).[1][4][7] This interaction hinders both fast and slow inactivation of the NaV1.1 channel, leading to a significant increase in persistent sodium current and enhanced channel availability during high-frequency stimulation.[1][2][7] This selective potentiation of NaV1.1 currents can rescue the function of GABAergic interneurons, which is often impaired in conditions like Dravet syndrome.[2]

While highly selective for NaV1.1, **Hm1a** has been shown to have a minor effect on NaV1.3 channels, though with lower efficacy and sensitivity.[2][8] It displays no significant activity on other NaV channel subtypes (NaV1.2, NaV1.4, NaV1.5, NaV1.6, NaV1.7, and NaV1.8) or voltage-gated potassium (KV) channels at comparable concentrations.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of **Hm1a** on various voltage-gated sodium channels.

Channel Subtype	Parameter	Value	Reference
hNaV1.1	EC50 (Efficacy)	7.5 ± 0.2 nM	[8]
hNaV1.1	EC50 (Sensitivity)	6.7 ± 0.1 nM	[8]
hNaV1.3	EC50 (Efficacy)	39.5 ± 0.2 nM	[8]
hNaV1.3	EC50 (Sensitivity)	28.1 ± 0.1 nM	[8]



Channel Subtype	Effect of 50 nM Hm1a	Reference
hNaV1.1	Potent delay of channel inactivation	[2]
hNaV1.3	Delay of channel inactivation (lower efficacy than hNaV1.1)	[2]
hNaV1.2, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, hNaV1.8	No effect	[2]

Experimental Protocols

This section details the methodologies employed in the characterization of Hm1a.

Peptide Synthesis and Purification

Synthetic **Hm1a** is typically produced using automated solid-phase peptide synthesis.[3]

- Synthesis: The peptide is assembled on a resin, with couplings performed using Fmoc-amino acids activated with HBTU and DIEA in DMF.[3]
- Deprotection: The Fmoc protecting group is removed using piperidine in DMF.[3]
- Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
- Mass Spectrometry: The molecular weight of the purified peptide is confirmed using mass spectrometry.[3]

N-terminal Sequencing

The amino acid sequence of native **Hm1a** was determined by Edman degradation.[3]

- Reduction and Alkylation: The peptide is first reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide to break the disulfide bonds.[3]
- Purification: The reduced and alkylated peptide is purified by RP-HPLC.[3]



 Sequencing: The purified peptide is then subjected to automated Edman degradation to determine the N-terminal amino acid sequence.[3]

Electrophysiological Recording

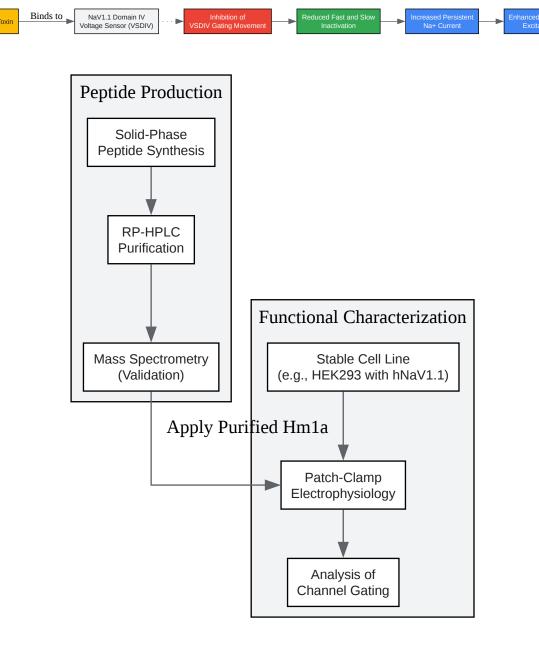
The effects of **Hm1a** on voltage-gated sodium channels are typically assessed using patch-clamp electrophysiology.[2][3]

- Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably
 expressing the human NaV channel subtypes (hNaV1.1-hNaV1.8) are commonly used.[2][8]
- Recording Technique: Whole-cell patch-clamp or automated planar patch-clamp electrophysiology is employed to record sodium currents.[2][3]
- Solutions:
 - Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES-Na, 5 glucose, adjusted to pH 7.4.[3]
 - Intracellular Solution (in mM): 135 KCl, 2 MgCl2, 2 MgATP, 5 EGTA-Na, 10 HEPES-Na, adjusted to pH 7.4.[3]
- Voltage Protocols: Various voltage protocols are used to measure different channel properties, such as current-voltage relationships, steady-state inactivation, and recovery from inactivation.[3]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of **Hm1a** and a typical experimental workflow for its characterization.





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